molecular formula C17H18N2O4 B3264741 Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate CAS No. 39632-83-2

Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate

Cat. No. B3264741
CAS RN: 39632-83-2
M. Wt: 314.34 g/mol
InChI Key: WQUDWWGLTVDDKP-UHFFFAOYSA-N
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Description

Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C17H18N2O4 and a molecular weight of 314.34 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate consists of a pyridine ring substituted with an amino group at the 2-position and a phenyl group at the 6-position. The 3 and 4 positions of the pyridine ring are substituted with diethyl ester groups .


Chemical Reactions Analysis

There is a study that discusses the synthesis and fluorescent properties of multisubstituted aminopyridines . Although it doesn’t specifically mention Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate, it could provide some insights into the chemical reactions involving similar compounds.

Scientific Research Applications

Synthesis and Derivative Formation

Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate plays a significant role in the synthesis of various chemical compounds. It is used in the condensation process to produce derivatives like ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate and its related compounds (Śladowska, Bartoszko-Malik, & Zawisza, 1990). These derivatives are further alkylated to produce N-1 substituted derivatives, expanding the range of chemical entities derived from this compound.

Precursor for Complex Molecules

This compound is also utilized as a precursor for the preparation of complex molecules. For instance, its modification can lead to the creation of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid, which is a critical step in synthesizing a range of pyridine derivatives (Li Gong-chun, 2013).

Application in Heterocyclic Chemistry

In heterocyclic chemistry, diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate is used in the synthesis of naphthyridines and related compounds. It is a key ingredient in producing 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, showcasing its versatility in creating diverse heterocyclic compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).

Role in Organic Synthesis and Structural Studies

This compound is instrumental in organic synthesis and the study of molecular structures. For example, its use in the preparation of pyrido[4,3-d]pyrimidine system signifies its importance in constructing novel chemical structures and understanding their properties (Komkov & Dorokhov, 2007).

properties

IUPAC Name

diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)19-15(18)14(12)17(21)23-4-2/h5-10H,3-4H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUDWWGLTVDDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1C(=O)OCC)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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